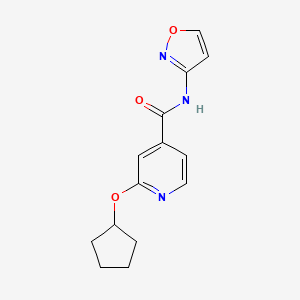
7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is an organic compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 g/mol This compound is notable for its unique structure, which includes a quinoline core substituted with methyl groups and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-acetylpyridine with 2,3-dimethylbenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using ammonium acetate to yield the quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
科学的研究の応用
7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
作用機序
The mechanism of action of 7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
Similar Compounds
- 2-Methylquinoline-4-carboxylic acid
- 8-Methylquinoline-4-carboxylic acid
- 2,8-Dimethylquinoline-4-carboxylic acid
Uniqueness
7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is unique due to the presence of both methyl groups at the 7 and 8 positions of the quinoline ring and the pyridine ring at the 2 position. This specific substitution pattern imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, which are not observed in its similar compounds .
特性
IUPAC Name |
7,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-10-6-7-12-13(17(20)21)9-15(19-16(12)11(10)2)14-5-3-4-8-18-14/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZVIRHUFVIBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2826969.png)
![3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2826971.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide](/img/structure/B2826972.png)
![tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate](/img/structure/B2826974.png)
![{[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2826976.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2826977.png)


![N-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2826982.png)
![2-Methyl-6-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2826984.png)
![N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2826986.png)
![Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2826987.png)

